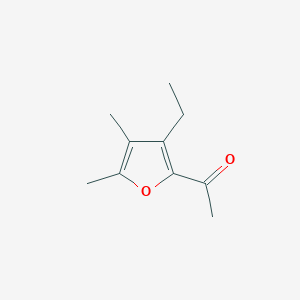
1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone, also known as furaneol, is a naturally occurring organic compound that is widely used in the food and fragrance industries. It is a colorless to pale yellow liquid with a sweet, caramel-like odor and taste. Furaneol is found in many fruits, including strawberries, raspberries, and pineapple, and is responsible for their characteristic aroma and flavor. In recent years, furaneol has gained attention in the scientific community due to its potential therapeutic properties and its use in various research applications.
Wirkmechanismus
The exact mechanism of action of 1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone is not fully understood, but it is believed to act through various pathways, including the regulation of oxidative stress and inflammation, modulation of cell signaling pathways, and inhibition of cancer cell growth and proliferation. Furaneol has been shown to activate various antioxidant enzymes and reduce the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases.
Biochemische Und Physiologische Effekte
Furaneol has been shown to have various biochemical and physiological effects, including the regulation of gene expression, modulation of immune function, and alteration of cellular metabolism. It has been shown to have a protective effect against DNA damage and promote the repair of damaged cells. Furaneol has also been shown to improve insulin sensitivity and glucose metabolism in animal models, suggesting a potential role in the treatment of metabolic disorders such as diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Furaneol has several advantages for use in laboratory experiments, including its availability, stability, and low toxicity. It is also relatively inexpensive compared to other compounds with similar properties. However, the synthesis of 1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone can be challenging, and purification of the compound can be time-consuming and costly. Additionally, the specific effects of 1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone may vary depending on the cell or animal model used, and further research is needed to fully understand its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone, including the development of new synthesis methods and purification techniques to improve yield and purity of the compound. Further studies are also needed to determine the specific mechanisms of action of 1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone and its potential therapeutic applications in various diseases. Additionally, the use of 1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone in combination with other compounds or therapies may enhance its effectiveness and reduce potential side effects. Overall, 1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone represents a promising area of research for the development of new therapies and treatments for various diseases.
Synthesemethoden
Furaneol can be synthesized through various methods, including the acid-catalyzed dehydration of carbohydrates, such as glucose or fructose, and the reaction of 2,5-dimethylfuran with ethyl vinyl ketone. The latter method is the most commonly used for industrial production of 1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone. The synthesis of 1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Furaneol has been studied extensively for its potential therapeutic properties, including its antioxidant, anti-inflammatory, and anti-cancer effects. It has been shown to have a protective effect against oxidative stress and inflammation in various cell and animal models. Furaneol has also been investigated for its potential to inhibit the growth and proliferation of cancer cells, particularly breast and colon cancer cells.
Eigenschaften
CAS-Nummer |
145663-32-7 |
|---|---|
Produktname |
1-(3-Ethyl-4,5-dimethylfuran-2-yl)ethanone |
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
1-(3-ethyl-4,5-dimethylfuran-2-yl)ethanone |
InChI |
InChI=1S/C10H14O2/c1-5-9-6(2)8(4)12-10(9)7(3)11/h5H2,1-4H3 |
InChI-Schlüssel |
LXHFELWHOHQOIZ-UHFFFAOYSA-N |
SMILES |
CCC1=C(OC(=C1C)C)C(=O)C |
Kanonische SMILES |
CCC1=C(OC(=C1C)C)C(=O)C |
Synonyme |
Ethanone, 1-(3-ethyl-4,5-dimethyl-2-furanyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



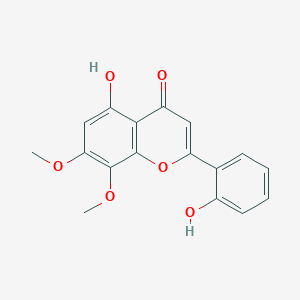
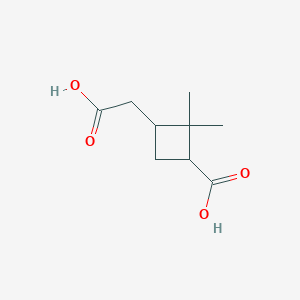
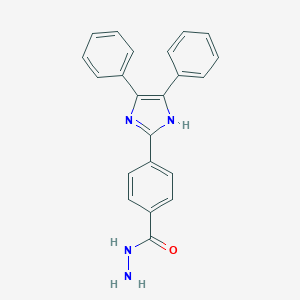
![4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B124736.png)
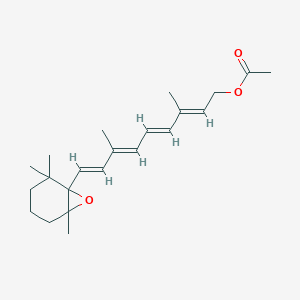
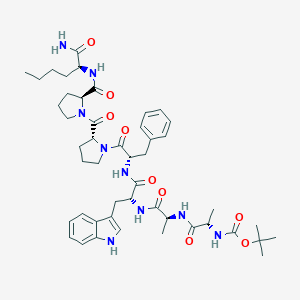
![2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B124747.png)
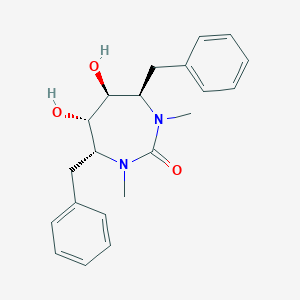
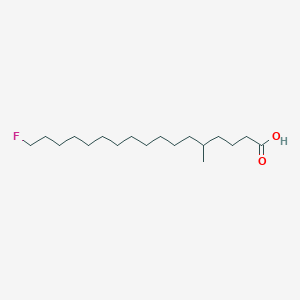
![[(1S,3S)-2,2-Dimethyl-3-carboxycyclobutyl]acetic acid](/img/structure/B124750.png)
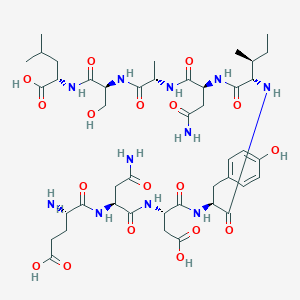
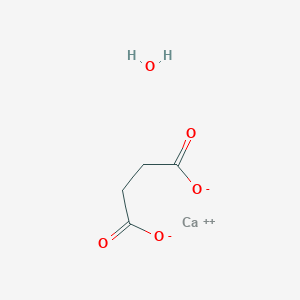
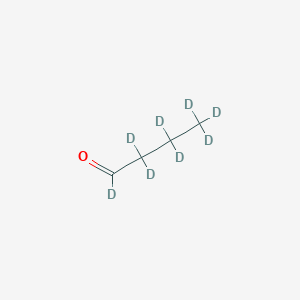
![4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124769.png)